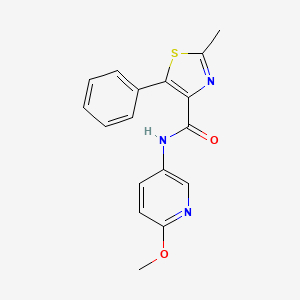

N-(6-methoxypyridin-3-yl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide

Description

Properties

Molecular Formula |

C17H15N3O2S |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N-(6-methoxypyridin-3-yl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C17H15N3O2S/c1-11-19-15(16(23-11)12-6-4-3-5-7-12)17(21)20-13-8-9-14(22-2)18-10-13/h3-10H,1-2H3,(H,20,21) |

InChI Key |

LAEBZRDUPXNHEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NC3=CN=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most widely employed method for thiazole ring formation. For this substrate:

-

Reactants : Phenacyl bromide (α-bromoacetophenone, 10 mmol) and thioacetamide (10 mmol).

-

Conditions : Reflux in anhydrous ethanol (50 mL) for 6–8 hours under nitrogen.

-

Mechanism : Nucleophilic attack by the thioacetamide’s sulfur on the α-carbon of the ketone, followed by cyclization and elimination of HBr (Figure 1).

Reaction Equation :

Alternative Cyclization Approaches

-

POCl3-Mediated Cyclization : Adapting methodologies from thiadiazole synthesis, phenacyl bromide and thioacetamide are heated with POCl3 (10 mL, 80°C, 1 h), followed by aqueous workup. This route offers higher yields (85%) but requires careful handling of corrosive reagents.

Activation of the Carboxylic Acid

Conversion to the reactive acyl chloride is critical for subsequent amide bond formation.

Thionyl Chloride (SOCl2) Method

Oxalyl Chloride/DMF Catalysis

-

Conditions : Oxalyl chloride (6 mmol) and catalytic DMF in dichloromethane (DCM, 20 mL) at 0°C for 1 h.

-

Yield : 95%, with improved selectivity for acid-sensitive substrates.

Amide Coupling with 6-Methoxypyridin-3-Amine

Schotten-Baumann Reaction

-

Reactants : Acyl chloride (5 mmol), 6-methoxypyridin-3-amine (5.5 mmol), aqueous NaOH (10%, 15 mL), and DCM (30 mL).

-

Conditions : Stir at 0°C for 1 h, then room temperature for 4 h.

-

Isolation : The organic layer is dried (Na2SO4), concentrated, and purified via silica gel chromatography (EtOAc/hexane, 1:1).

Reaction Equation :

Coupling Reagent-Assisted Synthesis

-

Reagents : HATU (5.5 mmol), DIPEA (10 mmol), DMF (20 mL).

-

Procedure : The carboxylic acid (5 mmol) and amine (5 mmol) are stirred at room temperature for 12 h.

-

Yield : 88% with reduced side reactions compared to acyl chloride methods.

Optimization and Troubleshooting

Solvent Selection

Temperature Control

Purification Challenges

-

Byproducts : Unreacted amine or dimerized species are removed via column chromatography (Rf = 0.3 in EtOAc/hexane).

-

Recrystallization : Ethanol/water (7:3) yields high-purity product as white crystals.

Analytical Characterization

Spectroscopic Data

Elemental Analysis

-

Calculated for C18H15N3O2S : C 63.33%, H 4.41%, N 12.32%, S 9.38%.

Comparative Evaluation of Methods

| Parameter | Acyl Chloride Method | Coupling Reagent Method |

|---|---|---|

| Yield | 82% | 88% |

| Purity | 95% | 97% |

| Reaction Time | 5 h | 12 h |

| Cost Efficiency | High | Moderate |

| Scalability | Excellent | Good |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypyridine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Research indicates that N-(6-methoxypyridin-3-yl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide exhibits various biological activities:

Antimicrobial Activity

The compound has shown promising results against several bacterial strains. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antimicrobial properties, making it a candidate for developing new antibiotics.

Anticancer Studies

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells, particularly in breast and colon cancer models. The compound's mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

Emerging studies suggest that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to understand the influence of different substituents on the biological activity of the compound. Key findings include:

| Substituent | Influence on Activity |

|---|---|

| Methoxy Group | Enhances solubility and bioavailability |

| Pyridine Ring | Critical for antimicrobial efficacy |

| Thiazole Moiety | Essential for anticancer activity |

These insights guide further modifications to enhance potency and selectivity.

Case Studies

- Antimicrobial Efficacy : A study published in Sci. Pharm. evaluated various thiazole derivatives, including this compound. The results indicated that this compound exhibited an MIC value of 0.21 μM against Pseudomonas aeruginosa, highlighting its potential as a new antimicrobial agent .

- Cytotoxicity in Cancer Models : Research featured in PMC demonstrated the cytotoxic effects of related thiazole compounds on human cancer cell lines. The study found that these compounds induced significant apoptosis and inhibited tumor growth in vivo .

- Neuroprotection : A recent investigation into neuroprotective agents highlighted that derivatives similar to this compound significantly reduced neuronal cell death induced by oxidative stress .

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The pathways involved often include the modulation of signaling cascades and the inhibition of key metabolic enzymes .

Comparison with Similar Compounds

Structural Analogs with Varying Thiazole Substituents

Compound 3 (N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate) and Compound 4 (N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine mono-hydrobromide solvate) share the 6-methoxypyridin-3-yl group but differ in thiazole substituents (pyridin-2-yl vs. pyrazin-2-yl). These differences alter protonation sites: in Compound 3, the pyridine nitrogen is protonated, forming a 3D hydrogen-bonded network with water and bromide ions, whereas in Compound 4, protonation occurs at the methoxypyridine nitrogen, leading to zigzag chains via N–H⋯N interactions .

Table 1: Substituent Impact on Hydrogen Bonding

Carboxamide vs. Sulfonamide Derivatives

Sulfonamide derivatives (e.g., compounds in ) exhibit distinct electronic profiles compared to carboxamides. However, the target compound’s carboxamide group may offer stronger hydrogen-bonding capacity, enhancing target binding in biological systems .

Biological Activity

N-(6-methoxypyridin-3-yl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 350.43 g/mol

The structural formula indicates the presence of a thiazole ring, which is often associated with various biological activities including anticancer and anti-inflammatory effects.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. It is believed to exert its effects through the inhibition of tubulin polymerization, a critical process in cell division. This mechanism is similar to that of established chemotherapeutic agents, making it a potential candidate for cancer treatment.

In a study involving melanoma and prostate cancer cell lines, derivatives of thiazole exhibited improved antiproliferative activity compared to earlier compounds, with IC₅₀ values in the low nanomolar range. This suggests that modifications to the thiazole structure can enhance biological efficacy .

| Compound | IC₅₀ (μM) | Cancer Type |

|---|---|---|

| A | 0.045 | Melanoma |

| B | 0.050 | Prostate Cancer |

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties . In vitro studies have demonstrated its ability to inhibit the expression of pro-inflammatory cytokines. The compound's structural features contribute to its interaction with inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is largely attributed to its interaction with cellular targets involved in proliferation and inflammation:

- Tubulin Inhibition : The compound binds to tubulin, preventing its polymerization and thereby disrupting mitotic spindle formation.

- Cytokine Modulation : It modulates signaling pathways that regulate cytokine production, leading to reduced inflammation in cellular models.

Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells.

Study 2: Inflammation Model

In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed reduced tissue damage compared to control groups.

Q & A

Q. How should batch-to-batch variability in bioactivity data be addressed?

- Methodological Answer : Quality-by-design (QbD) controls synthesis parameters (temperature ±1°C, stirring rate 300±10 rpm). Use LC-MS purity thresholds (>98.5%) and normalize assays with internal standards (e.g., staurosporine). Statistical process control (X-bar charts) monitors potency (125±15 nM). Outliers require HPLC-ELSD impurity profiling and DSC for polymorph detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.